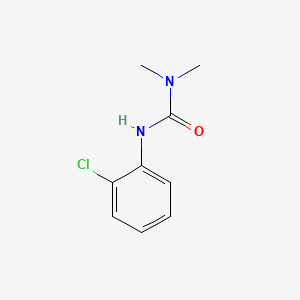

N,2,2,6,6-五甲基哌啶-4-胺

描述

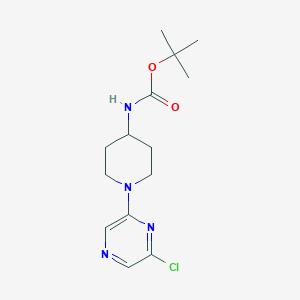

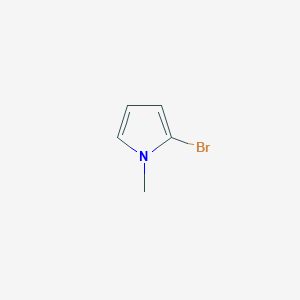

N,2,2,6,6-Pentamethylpiperidin-4-amine is a chemical compound that is closely related to various substituted piperidines, which are of interest due to their applications in medicinal chemistry and materials science. The compound is structurally related to 2,2,6,6-tetramethylpiperidine derivatives, which are known for their stability and reactivity, making them useful in various chemical reactions and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simpler piperidine derivatives. For instance, the N-carboxyanhydride of a related compound was synthesized starting from 2,2,6,6-tetramethyl-4-oxo-piperidine, followed by oxidation and reaction with phosgene to yield the desired product . Another synthesis method for a related compound involved a diastereoselective addition of cuprate to an unsaturated ester and subsequent reductive amination . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for polymorphism as seen in N-phenylpyridin-4-amine, which forms two polymorphs with different molecular arrangements . The molecular structure is crucial as it can affect the physical and chemical properties of the compound, as well as its reactivity and potential applications.

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For example, hindered amine stabilizers based on the piperidine structure can be analyzed and compared using chromatography, indicating their complexity and the variety of reactions they can undergo . Reductive amination is another common reaction for synthesizing substituted piperidines, which can yield products with significant pharmacological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the stability and reactivity of the compound. Hindered amine stabilizers, for example, contain the piperidine structure and show a variety of homologues and components, which can be analyzed for purity control . The synthesis of polymers containing the piperidine structure demonstrates the potential for creating materials with novel properties, such as those with nitroxyl radical moieties .

科学研究应用

合成和聚合物应用

N,2,2,6,6-五甲基哌啶-4-胺及其衍生物已被用于合成新型可聚合受阻胺光稳定剂 (HALS)。这些 HALS 与乙烯或丙烯共聚,展示了在增强聚合物抵抗光降解的稳定性和耐久性方面的应用。此类进步在材料科学中至关重要,尤其是对于暴露于户外环境的产品 (Wilén 等,2000)。

聚丙烯中的光稳定性

该化合物在聚丙烯的光稳定中发挥着重要作用。它会发生反应,生成可以有效抵消光对聚丙烯的降解效应的产物。此应用对于延长聚丙烯材料的使用寿命和保持其质量至关重要,聚丙烯材料广泛应用于各个行业 (Jensen、Carlsson 和 Wiles,1983)。

聚合物中的光稳定剂

另一个研究方向涉及基于受阻酚和受阻胺稳定剂 (HAS) 的聚合物的组合稳定剂的开发。这些稳定剂使用该化合物合成,并作为聚丙烯薄膜中的光稳定剂进行测试。这些稳定剂的效率取决于其结构组成,展示了光稳定应用中的化学多功能性和定制潜力 (Kósa 等,2003)。

抗菌应用

该化合物已被改性用于制造抗菌表面。当与二氧化硅凝胶、纤维素和聚氨酯等材料的表面结合并用次氯酸钠处理时,它会形成稳定的 N-Cl 键,赋予显著的抗菌性能。此类应用在医疗和水处理领域很有前景,在这些领域控制微生物生长至关重要 (Barnes 等,2007)。

金属离子和质子的传感器开发

在传感器技术中,N,2,2,6,6-五甲基哌啶-4-胺的衍生物已被用于开发过渡金属离子和质子的传感器。该化合物在与这些离子相互作用后增强荧光团发射强度的能力证明了其在为各种应用(包括环境监测和工业流程)开发灵敏高效的检测系统方面的潜力 (Bojinov 等,2008)。

有机合成中的光氧化还原催化

该化合物已用于光氧化还原催化中,特别是在芳烃碳氢官能化中用于芳胺化。此应用在制药研究中意义重大,提供了一种形成碳氮键的新方法,而碳氮键是生物活性化合物中的常见基序 (Romero 等,2015)。

安全和危害

属性

IUPAC Name |

N,2,2,6,6-pentamethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)6-8(11-5)7-10(3,4)12-9/h8,11-12H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIARZNQLSJFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545988 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,2,6,6-Pentamethylpiperidin-4-amine | |

CAS RN |

62995-79-3 | |

| Record name | N,2,2,6,6-Pentamethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

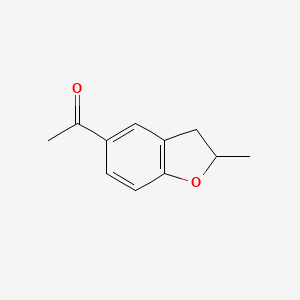

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)